molecular formula C9H9ClINO2 B12949040 2-chloro-5-iodo-N-methoxy-N-methylbenzamide

2-chloro-5-iodo-N-methoxy-N-methylbenzamide

Cat. No.: B12949040
M. Wt: 325.53 g/mol
InChI Key: KDLZRVYANWVCOP-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-methoxy-N-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with chlorine and iodine atoms, as well as methoxy and methyl groups attached to the amide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-methoxy-N-methylbenzamide typically involves the following steps:

    Amidation: The formation of the amide bond involves reacting the halogenated benzene derivative with N-methoxy-N-methylamine under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane (DCM).

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for halogenation and amidation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the methoxy and methyl groups.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the halogens, while oxidation and reduction reactions can modify the methoxy and methyl groups.

Scientific Research Applications

2-chloro-5-iodo-N-methoxy-N-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical compounds with anti-inflammatory, antibacterial, or anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Researchers may use it to study the effects of halogenated benzamides on biological systems, including their interactions with enzymes and receptors.

    Industrial Applications: It can be utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms and amide group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-methoxy-N-methylacetamide: Similar in structure but lacks the iodine atom.

    2,3-dimethoxybenzamide: Contains two methoxy groups instead of one methoxy and one methyl group.

    3-acetoxy-2-methylbenzamide: Features an acetoxy group instead of a methoxy group.

Uniqueness

2-chloro-5-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the methoxy and methyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

Molecular Formula

C9H9ClINO2

Molecular Weight

325.53 g/mol

IUPAC Name

2-chloro-5-iodo-N-methoxy-N-methylbenzamide

InChI

InChI=1S/C9H9ClINO2/c1-12(14-2)9(13)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3

InChI Key

KDLZRVYANWVCOP-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)I)Cl)OC

Origin of Product

United States

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